molecular formula C14H15ClN4OS B5847864 N-(3-chlorophenyl)-N'-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea

N-(3-chlorophenyl)-N'-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea

Cat. No.: B5847864
M. Wt: 322.8 g/mol
InChI Key: VIIGHNARFRWDDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-N'-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea (compound A) is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound belongs to the class of thiadiazole derivatives and has been synthesized through a variety of methods. In

Mechanism of Action

The mechanism of action of compound A is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in cellular processes such as cell growth, proliferation, and inflammation. It has also been suggested that compound A may act by modulating the activity of certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
Compound A has been shown to exhibit a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In addition, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of compound A for lab experiments is its potency and selectivity. It has been shown to exhibit high potency against a variety of cancer cell lines and has been found to be selective in its activity. However, one of the limitations of compound A is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

For the study of compound A include the development of new synthetic methods, the identification of new applications, and further studies to fully understand its mechanism of action and potential side effects.

Synthesis Methods

Compound A can be synthesized through a variety of methods, including the reaction of 3-chloroaniline with cyclopentanone, followed by reaction with thiosemicarbazide and finally with phosgene. Another method involves the reaction of 3-chloroaniline with 5-cyclopentyl-1,3,4-thiadiazol-2-amine, followed by reaction with phosgene. Both methods have been reported to yield compound A with high purity and yield.

Scientific Research Applications

Compound A has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor, anti-inflammatory, and antiviral activities. In addition, it has been shown to have potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Compound A has also been studied for its potential use as a diagnostic tool in imaging studies.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(5-cyclopentyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-10-6-3-7-11(8-10)16-13(20)17-14-19-18-12(21-14)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIGHNARFRWDDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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